molecular formula C4H9NO2S B12315006 2-Methylcyclopropane-1-sulfonamide

2-Methylcyclopropane-1-sulfonamide

Cat. No.: B12315006
M. Wt: 135.19 g/mol
InChI Key: RCCUZNHLNABPKP-UHFFFAOYSA-N
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Description

2-Methylcyclopropane-1-sulfonamide is an organic compound with the molecular formula C4H9NO2S It is a sulfonamide derivative, characterized by a cyclopropane ring substituted with a methyl group and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclopropane-1-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . One efficient method for the preparation of sulfonamides is the NH4I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups. Another approach involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with amines .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactions and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction results in the formation of amines.

Scientific Research Applications

2-Methylcyclopropane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

2-Methylcyclopropane-1-sulfonamide can be compared with other sulfonamide derivatives, such as sulfanilamide and sulfonimidates . While all these compounds share the sulfonamide functional group, this compound is unique due to its cyclopropane ring and methyl substitution, which may confer different chemical and biological properties.

List of Similar Compounds

  • Sulfanilamide
  • Sulfonimidates
  • Sulfonyl chlorides

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in organic synthesis, biology, medicine, and industry. Further research into its properties and applications may uncover new uses and benefits for this compound.

Properties

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

2-methylcyclopropane-1-sulfonamide

InChI

InChI=1S/C4H9NO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)

InChI Key

RCCUZNHLNABPKP-UHFFFAOYSA-N

Canonical SMILES

CC1CC1S(=O)(=O)N

Origin of Product

United States

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